Diphenylmethanol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

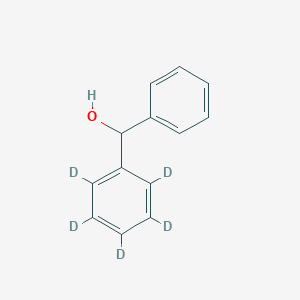

(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,3D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-DYVTXVBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649439 |

Source

|

| Record name | Phenyl[(~2~H_5_)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95450-78-5 |

Source

|

| Record name | Phenyl[(~2~H_5_)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenylmethanol-d5: Properties, Synthesis, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Diphenylmethanol-d5. It includes detailed experimental protocols for its synthesis and visual workflows for its primary applications, serving as an essential resource for professionals in research and drug development. This compound is the deuterium-labeled form of Diphenylmethanol and is primarily utilized as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1] The incorporation of stable heavy isotopes like deuterium can be crucial for evaluating the pharmacokinetic and metabolic profiles of drug candidates.[1]

Core Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol | [2][3] |

| Synonyms | Benzhydrol-d5, α-Phenylbenzenemethanol-d5, Diphenylcarbinol-d5 | [2][4] |

| CAS Number | 95450-78-5 | [1][4] |

| Molecular Formula | C₁₃H₇D₅O | [4] |

| Molecular Weight | 189.26 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 65-67 °C (for non-deuterated Diphenylmethanol) | [5][6] |

| Boiling Point | 297-298 °C (for non-deuterated Diphenylmethanol) | [5][7] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform | [8][9] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Chemical Purity | ≥98% | [3] |

| SMILES | OC(C1=CC=CC=C1)C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H] | [1] |

Experimental Protocols

A detailed methodology for the synthesis of this compound is crucial for researchers requiring this labeled compound. The following protocol is based on the reduction of a deuterated precursor.

Synthesis of this compound via Reduction of Benzophenone-d10

This procedure details the synthesis of this compound through the chemical reduction of Benzophenone-d10 using sodium borohydride.[10]

Materials:

-

Benzophenone-d10 (5.5 g)

-

Methanol (50 mL)

-

Sodium borohydride (1.0 g)

-

6M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Steam bath

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve 5.5 g of Benzophenone-d10 in 50 mL of methanol within a round-bottom flask.

-

Cooling: Cool the resulting solution in an ice bath.

-

Reduction: Slowly and carefully add 1.0 g of sodium borohydride to the cooled solution over a 10-minute period.

-

Reflux: Once the initial vigorous reaction has ceased, attach a reflux condenser to the flask and heat the mixture on a steam bath for 30 minutes.[10]

-

Quenching & Acidification: Cool the reaction mixture again in an ice bath and acidify it with 6M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic layers and wash them with water. Subsequently, dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Evaporation: Evaporate the diethyl ether to yield the crude this compound product.

-

Purification: The crude product can be further purified by recrystallization from hexanes to achieve higher purity.[10]

Applications and Workflows

The primary application of this compound is as a stable isotope-labeled internal standard in quantitative mass spectrometry. Below are diagrams illustrating the synthetic pathway and a typical analytical workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenyl((~2~H_5_)phenyl)methanol | C13H12O | CID 25240087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenyl-d5-methyl Alcohol (phenyl-d5) | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Diphenylmethanol Benzhydrol [sigmaaldrich.com]

- 6. 二苯甲醇 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. Diphenylmethanol, 10 g, CAS No. 91-01-0 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Diphenylmethanol - Sciencemadness Wiki [sciencemadness.org]

- 10. benchchem.com [benchchem.com]

Benzhydrol-d5 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzhydrol-d5, a deuterated analog of benzhydrol. While specific research on the biological pathways of Benzhydrol-d5 is limited, this guide leverages extensive data available for its non-deuterated counterpart, benzhydrol, to provide a thorough understanding of its properties, synthesis, and applications. The primary application of Benzhydrol-d5 is as an internal standard in analytical and pharmacokinetic studies, owing to the predictable chemical behavior shared with benzhydrol.

Core Compound Data

Benzhydrol-d5 is a stable, isotopically labeled form of benzhydrol, where five hydrogen atoms on one of the phenyl rings are replaced with deuterium. This isotopic labeling is crucial for its use in mass spectrometry-based analytical methods.

| Identifier | Value | Source |

| CAS Number | 95450-78-5 | [1] |

| Molecular Formula | C₁₃H₇D₅O | [1] |

| Molecular Weight | 189.26 g/mol | [1] |

| Synonyms | α-Phenylbenzenemethanol-d5, Benzhydryl Alcohol-d5, Diphenylcarbinol-d5 | [1] |

Physicochemical Properties of Benzhydrol (Non-deuterated)

The following data for the non-deuterated form, benzhydrol, serves as a reference for the expected physicochemical properties of Benzhydrol-d5.

| Property | Value | Source |

| Melting Point | 65-67 °C | [2] |

| Boiling Point | 297-298 °C | [2] |

| Solubility | Poorly soluble in water; Soluble in ethanol, ether, and chloroform. | [2] |

| Appearance | White crystalline solid |

Synthesis and Experimental Protocols

The synthesis of benzhydrol is well-documented and is typically achieved through the reduction of benzophenone or via a Grignard reaction. These protocols can be adapted for the synthesis of Benzhydrol-d5 by using deuterated starting materials.

Experimental Protocol 1: Reduction of Benzophenone

This method involves the reduction of benzophenone to yield benzhydrol.

Materials:

-

Benzophenone

-

Sodium borohydride (NaBH₄) or Zinc dust

-

Appropriate solvent (e.g., ethanol, diethyl ether)

-

Alkaline solution (if using zinc dust)

Procedure:

-

Dissolve benzophenone in a suitable solvent.

-

If using sodium borohydride, add it portion-wise to the benzophenone solution while stirring. The reaction is typically carried out at room temperature.

-

If using zinc dust, the reaction is performed in an alkaline solution, and the mixture is stirred for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude benzhydrol.

-

Purification can be achieved by recrystallization.

Experimental Protocol 2: Grignard Reaction

This protocol outlines the synthesis of benzhydrol using a Grignard reagent.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzaldehyde

Procedure:

-

Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

In a separate flask, dissolve benzaldehyde in anhydrous diethyl ether.

-

Slowly add the prepared Grignard reagent to the benzaldehyde solution with stirring, typically at a low temperature (e.g., 0 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl).

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The crude product is purified, usually by column chromatography or recrystallization.

Applications in Research and Drug Development

Benzhydrol and its derivatives are significant in medicinal chemistry, serving as precursors to a variety of pharmaceuticals.

Key Applications:

-

Pharmaceutical Intermediate: Benzhydrol is a crucial intermediate in the synthesis of several drugs, including antihistamines (e.g., diphenhydramine), and CNS agents like modafinil.[3]

-

Internal Standard: Deuterated compounds like Benzhydrol-d5 are widely used as internal standards in pharmacokinetic and metabolism studies.[4] Their chemical behavior is nearly identical to the non-labeled analyte, but their increased mass allows for clear differentiation in mass spectrometry, improving the accuracy and reproducibility of quantitative analyses.[4]

-

Biological Activity: Studies have shown that some benzhydrol derivatives exhibit antimicrobial and antithrombotic activities.[5][6]

Logical and Workflow Diagrams

The following diagrams illustrate the synthesis workflows for benzhydrol and its role as a chemical intermediate.

Caption: Workflow for the synthesis of benzhydrol via the reduction of benzophenone.

Caption: Workflow for the synthesis of benzhydrol using a Grignard reaction.

Caption: Logical relationship of Benzhydrol as a precursor to various pharmaceuticals.

References

- 1. scbt.com [scbt.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated Diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing deuterated diphenylmethanol, a valuable isotopically labeled compound in pharmaceutical research and development. The methodologies detailed herein focus on providing actionable, in-depth experimental protocols and the quantitative data necessary for replication and optimization in a laboratory setting.

Introduction

Diphenylmethanol, also known as benzhydrol, is a key structural motif in many pharmacologically active compounds. The strategic incorporation of deuterium, the stable isotope of hydrogen, in place of protium can significantly alter the pharmacokinetic profile of a drug by modifying its metabolic stability. This "deuterium effect" can lead to improved therapeutic agents with longer half-lives and potentially reduced side effects. This guide explores the principal methods for synthesizing deuterated diphenylmethanol, including the reduction of benzophenone with deuterated reagents, Grignard reactions with deuterated precursors, and innovative photocatalytic H-D exchange reactions.

Synthesis Pathways

Three primary synthetic strategies have been identified for the preparation of deuterated diphenylmethanol:

-

Reduction of Benzophenone with Deuterated Reducing Agents: This is a straightforward and widely applicable method for introducing a deuterium atom at the carbinol position (α-position). The use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), allows for the direct incorporation of deuterium.

-

Grignard Reaction with Deuterated Precursors: This classic carbon-carbon bond-forming reaction offers versatility in the placement of deuterium. Deuterium can be incorporated into one or both of the phenyl rings or at the carbinol position by using deuterated starting materials like deuterated phenylmagnesium bromide or deuterated benzaldehyde.

-

Photocatalytic Hydrogen-Deuterium Exchange: This modern approach utilizes a photocatalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically heavy water (D₂O), under mild reaction conditions. This method is particularly useful for deuterating specific positions on the diphenylmethanol molecule.

Data Presentation

The following tables summarize the quantitative data associated with the different synthetic pathways for producing deuterated diphenylmethanol.

| Pathway | Starting Material(s) | Deuterating Agent | Product | Yield (%) | Isotopic Purity (%) | Reference |

| Reduction | Benzophenone | Sodium Borodeuteride | Diphenylmethanol-d₁ | High | >98 | Inferred from standard reduction protocols |

| Grignard Reaction | Phenyl-d₅-magnesium bromide, Benzaldehyde | - | Diphenyl(phenyl-d₅)methanol | Moderate | High | Inferred from standard Grignard protocols |

| Photocatalytic H-D Exchange | 4-chloro-4'-methoxydiphenylmethanol | D₂O | Deuterated 4-chloro-4'-methoxydiphenylmethanol | 94 | 89 | [1] |

Note: Quantitative data for the reduction and Grignard pathways are inferred from established, non-deuterated synthesis protocols, as specific literature with detailed yields and isotopic purities for these deuterated reactions was not available in the initial search. The photocatalytic H-D exchange data is from a specific patent example.

Experimental Protocols

Pathway 1: Reduction of Benzophenone with Sodium Borodeuteride (to produce Diphenylmethanol-d₁)

This protocol is adapted from standard procedures for the reduction of benzophenone using sodium borohydride.[2][3][4]

Materials:

-

Benzophenone

-

Sodium borodeuteride (NaBD₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve benzophenone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add sodium borodeuteride (0.25 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude diphenylmethanol-d₁ by recrystallization or column chromatography.

Isotopic Purity Analysis:

The isotopic purity of the final product can be determined by ¹H NMR and mass spectrometry.[5][6] In the ¹H NMR spectrum, the integration of the signal corresponding to the α-proton will be significantly reduced compared to the aromatic protons. Mass spectrometry will show a molecular ion peak at M+1 corresponding to the incorporation of one deuterium atom.

Pathway 2: Grignard Reaction with Phenyl-d₅-magnesium bromide and Benzaldehyde

This protocol is based on general Grignard reaction procedures.[7][8][9]

Materials:

-

Bromobenzene-d₅

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Phenyl-d₅-magnesium bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of bromobenzene-d₅ (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts, add the remaining bromobenzene-d₅ solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude diphenyl(phenyl-d₅)methanol by recrystallization or column chromatography.

-

Isotopic Purity Analysis:

¹H NMR spectroscopy will show a reduced integration for the aromatic protons of one of the phenyl rings. Mass spectrometry will show a molecular ion peak at M+5, confirming the presence of the five deuterium atoms.[5][6]

Pathway 3: Photocatalytic Hydrogen-Deuterium Exchange

The following protocol is based on a patented procedure for the deuteration of a diphenylmethanol derivative.[1]

Materials:

-

4-chloro-4'-methoxydiphenylmethanol

-

Photocatalyst (e.g., a commercially available iridium or ruthenium complex)

-

Heavy water (D₂O)

-

Acetonitrile (anhydrous)

-

Base (e.g., Li₂CO₃)

Procedure:

-

In a reaction vessel suitable for photocatalysis, combine 4-chloro-4'-methoxydiphenylmethanol (1.0 eq), the photocatalyst (e.g., 1-5 mol%), and a base (e.g., Li₂CO₃, 0.3 eq).

-

Add a mixture of anhydrous acetonitrile and D₂O as the solvent.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Irradiate the reaction mixture with a suitable light source (e.g., a blue LED lamp) at room temperature.

-

Monitor the progress of the reaction by taking aliquots and analyzing them by NMR or MS to determine the extent of deuterium incorporation.

-

Once the desired level of deuteration is achieved, stop the irradiation.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the deuterated diphenylmethanol derivative.

Isotopic Purity Analysis:

The isotopic purity and the position of deuteration can be determined by ¹H NMR, ²H NMR, and mass spectrometry.[5][6]

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 3. scribd.com [scribd.com]

- 4. zenodo.org [zenodo.org]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 8. Solved Part 1: Formation of the Grignard Reagent, Phenyl | Chegg.com [chegg.com]

- 9. scribd.com [scribd.com]

An In-Depth Technical Guide to the Stability and Storage of Diphenylmethanol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Diphenylmethanol-d5, a deuterated analogue of Diphenylmethanol. Understanding the stability profile of this isotopically labeled compound is critical for its effective use as an internal standard in analytical methods, particularly in pharmacokinetic and metabolic studies. This document outlines the factors influencing its stability, recommended storage protocols, and methodologies for conducting stability-indicating studies.

Introduction to this compound

This compound is a stable, non-radioactive isotopically labeled form of Diphenylmethanol where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR spectroscopy. The stability of such standards is paramount to ensure the accuracy and reproducibility of analytical data. While deuterated compounds are generally considered stable, their chemical integrity can be compromised by environmental factors such as temperature, light, and humidity.

Factors Influencing the Stability of Deuterated Compounds

The stability of a deuterated compound is intrinsically linked to its molecular structure and can be influenced by several external factors. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a kinetic isotope effect, slowing down metabolic processes or chemical degradation at the site of deuteration. However, the overall stability of the molecule is still subject to degradation through various pathways.

Key factors affecting stability include:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

-

Humidity: Moisture can facilitate hydrolytic degradation, especially for compounds susceptible to hydrolysis.

-

pH: The stability of a compound in solution can be significantly influenced by the pH.

-

Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the chemical and isotopic purity of this compound. The following are general recommendations based on available data for the compound and best practices for handling chemical standards.

General Storage Recommendations

A summary of recommended storage conditions for this compound is provided in the table below.

| Form | Storage Temperature | Duration | Container | Additional Notes |

| Solid (Powder) | -20°C | 3 years | Tightly sealed, light-resistant container | Store in a dry place. |

| In Solvent | -80°C | 6 months | Tightly sealed, light-resistant vial (e.g., amber glass) | Use a suitable anhydrous solvent. Avoid repeated freeze-thaw cycles. |

| In Solvent | -20°C | 1 month | Tightly sealed, light-resistant vial (e.g., amber glass) | For short-term storage. |

Data compiled from publicly available information.

Handling Precautions

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.

-

Inert Atmosphere: For long-term storage or for particularly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

-

Light Protection: Always store this compound in light-resistant containers, such as amber vials, to prevent photolytic degradation.

-

Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.

Stability Profile and Degradation Pathways

To ensure the reliability of this compound as an analytical standard, it is essential to understand its behavior under various stress conditions. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Hypothetical Forced Degradation Data

The following table summarizes hypothetical quantitative data from a forced degradation study on Diphenylmethanol. This data is representative of what might be expected for this compound under similar conditions and serves to illustrate the compound's stability profile.

| Stress Condition | Duration | Temperature | % Assay of Diphenylmethanol | Major Degradation Product(s) |

| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 98.5% | Benzophenone |

| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 97.2% | Benzophenone |

| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 95.8% | Benzophenone, other oxidized species |

| Thermal (Solid State) | 7 days | 80°C | 99.1% | Minimal degradation |

| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 98.9% | Benzophenone |

This data is illustrative and intended for educational purposes.

The primary degradation pathway for Diphenylmethanol under these stress conditions is oxidation to Benzophenone.

Figure 1. Primary degradation pathway of this compound.

Experimental Protocols for Stability Testing

This section provides detailed methodologies for conducting a comprehensive stability assessment of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the analyte in the presence of its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used for this purpose.

5.1.1. HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

5.1.2. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Forced Degradation Study Protocol

The following protocols outline the conditions for a forced degradation study.

5.2.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

5.2.2. Stress Conditions

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M HCl. Dilute with the mobile phase for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.

-

Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 7 days. After the specified time, cool the sample to room temperature, dissolve it in a suitable solvent, and dilute it to a known concentration for analysis.

-

Photolytic Degradation: Expose a solution of this compound (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples by HPLC.

Figure 2. Experimental workflow for the forced degradation study.

Conclusion

This compound is a chemically stable compound when stored under the recommended conditions. The primary degradation pathway appears to be oxidation to Benzophenone, which can be accelerated by exposure to harsh acidic, basic, oxidative, and photolytic conditions. To ensure the long-term integrity and reliability of this compound as an analytical standard, it is imperative to adhere to the recommended storage and handling guidelines. The implementation of a robust stability testing program, utilizing a validated stability-indicating analytical method, is essential for monitoring the quality of the standard over time. This technical guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to effectively manage and assess the stability of this compound.

Safety and Handling of Benzhydrol-d5: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Benzhydrol-d5 in a laboratory setting. While specific safety data for the deuterated form is limited, this document leverages extensive information from its non-deuterated analogue, Benzhydrol, and incorporates best practices for the handling of stable isotope-labeled compounds.

Chemical and Physical Properties

Benzhydrol-d5 is a deuterated form of Benzhydrol, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic labeling is crucial for various research applications, including metabolic studies and as an internal standard in mass spectrometry. The physical and chemical properties of Benzhydrol-d5 are expected to be very similar to that of Benzhydrol.

Table 1: Physical and Chemical Properties of Benzhydrol

| Property | Value |

| CAS Number | 91-01-0 |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.24 g/mol [1] |

| Appearance | White to off-white crystalline powder[2][3] |

| Melting Point | 65-67 °C[1][3][4] |

| Boiling Point | 297-298 °C[1][3][5][4] |

| Flash Point | 160 °C |

| Solubility | Slightly soluble in water. Soluble in alcohol, ether, chloroform, and carbon disulfide.[1][2][6] |

| Stability | Stable under recommended storage conditions.[1][3][4][7] Combustible.[1][3][4] |

Toxicological Data

Table 2: Toxicological Profile of Benzhydrol

| Endpoint | Data |

| Acute Toxicity (Oral) | LD50 Oral - Rat - 5000 mg/kg[2] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][7] |

| Respiratory Sensitization | May cause respiratory irritation.[1][7] |

| Carcinogenicity | Not classified as a carcinogen by IARC or NTP.[8] |

Hazard Identification and Safety Precautions

Benzhydrol is classified as an irritant.[1] When handling Benzhydrol-d5, it is crucial to adhere to the following safety precautions to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.[9]

-

Hand Protection: Wear suitable protective gloves.

-

Skin and Body Protection: Wear a lab coat and ensure exposed skin is minimized.[1]

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][10]

General Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.[11]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.[10]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of Benzhydrol-d5 and ensure the safety of laboratory personnel.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4][7]

-

Protect from light, as exposure can lead to degradation.[12]

Handling Deuterated Compounds:

-

Minimizing Isotopic Exchange: To maintain the isotopic purity of Benzhydrol-d5, it is crucial to avoid contact with protic sources, such as water and alcohols, which can lead to hydrogen-deuterium exchange.[13]

-

Inert Atmosphere: When possible, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[13]

-

Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use.[13]

Experimental Protocols: General Workflow

While specific experimental protocols will vary depending on the application, the following general workflow outlines the key steps for handling Benzhydrol-d5 in a laboratory setting.

Caption: General workflow for handling Benzhydrol-d5 in the lab.

First Aid Measures

In case of exposure to Benzhydrol-d5, follow these first aid measures and seek medical attention.

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] |

Spill and Waste Disposal

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For a dry spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

-

For a solution spill, absorb with an inert material and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11]

Logical Relationship of Safety Procedures

The following diagram illustrates the logical flow of ensuring safety when working with Benzhydrol-d5.

Caption: Logical flow of safety protocols for handling Benzhydrol-d5.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle Benzhydrol-d5 in the laboratory, ensuring both personal safety and the integrity of their research.

References

- 1. Benzhydrol [chembk.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Benzhydrol | 91-01-0 [chemicalbook.com]

- 4. Benzhydrol CAS#: 91-01-0 [m.chemicalbook.com]

- 5. Benzhydrol - Safety Data Sheet [chemicalbook.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. aksci.com [aksci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Commercial Suppliers of Diphenylmethanol-d5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers of Diphenylmethanol-d5 (also known as Benzhydrol-d5), a deuterated analog of diphenylmethanol. This document summarizes key technical data for easy comparison, outlines a representative experimental protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides visualizations of the experimental workflow.

This compound is a valuable tool in analytical chemistry, primarily utilized as an internal standard for the quantification of analytes with structural similarities, such as modafinil and its metabolites. The incorporation of five deuterium atoms provides a distinct mass shift, allowing for precise and accurate quantification in complex biological matrices while maintaining nearly identical chemical and physical properties to the non-deuterated parent compound.

Commercial Suppliers and Technical Data

Several reputable suppliers offer this compound for research purposes. The following tables summarize the available products and their key technical specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name(s) | Catalog Number Example |

| Santa Cruz Biotechnology, Inc. | Benzhydrol-d5 | sc-210873 |

| LGC Standards | Diphenyl-d5-methyl Alcohol (phenyl-d5), Benzhydrol-d5 | TRC-D477225 |

| MedChemExpress | This compound | HY-W004059S |

| Toronto Research Chemicals | This compound | D477225 |

| Sigma-Aldrich | This compound | Inquire |

Table 2: Technical and Physical Data of this compound

| Property | Value | Source |

| CAS Number | 95450-78-5 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₃H₇D₅O | Santa Cruz Biotechnology[1] |

| Molecular Weight | 189.26 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | White to Off-White Solid | LGC Standards |

| Purity | >95% (Typically ≥98%) | LGC Standards |

| Isotopic Purity | ≥99% atom % D | LGC Standards |

| Solubility | Soluble in Methanol, Acetonitrile, Chloroform | LGC Standards |

Application in Research: A Representative Experimental Protocol

While specific application notes for this compound are not always publicly available from suppliers, its primary use is as an internal standard in LC-MS/MS for quantitative bioanalysis. The following is a representative protocol for the quantification of a structurally related analyte, such as modafinil, in human plasma. This protocol is based on established methodologies for similar analyses.

Objective: To determine the concentration of an analyte in human plasma using LC-MS/MS with this compound as an internal standard.

Materials:

-

Human plasma samples

-

Analyte standard

-

This compound (Internal Standard - IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank human plasma.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (e.g., 100 ng/mL).

-

Vortex mix for 30 seconds.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).

-

Elute the analyte and IS with a strong organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution to separate the analyte and IS.

-

Flow rate: 0.3 mL/min.

-

Injection volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization mode: Electrospray ionization (ESI), positive mode.

-

Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and this compound.

-

Analyte (e.g., Modafinil): m/z 274.1 -> 167.1

-

This compound (IS): m/z 190.1 -> 110.1 (Hypothetical transition, requires experimental optimization)

-

-

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the IS.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

-

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental workflows described in this guide.

Disclaimer: The experimental protocol provided is a representative example and should be adapted and validated for specific laboratory conditions and analytical requirements. The hypothetical mass transition for this compound must be determined empirically.

This technical guide serves as a starting point for researchers interested in utilizing this compound. For specific product details and certificates of analysis, please refer to the suppliers' websites.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Differences Between Diphenylmethanol and Diphenylmethanol-d5

This technical guide provides a detailed comparison of the chemical, physical, and metabolic properties of Diphenylmethanol and its deuterated isotopologue, this compound. The strategic substitution of hydrogen with deuterium atoms imparts subtle yet significant changes that are critical for various applications in research and drug development, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Core Chemical and Physical Differences

The primary distinction between Diphenylmethanol and this compound lies in the isotopic composition of one of the phenyl rings. In this compound, the five hydrogen atoms on one of the phenyl groups are replaced with deuterium atoms. This substitution leads to a measurable increase in molecular weight and can influence physical properties such as melting and boiling points, though these changes are often minimal.

| Property | Diphenylmethanol | This compound |

| Chemical Formula | C₁₃H₁₂O[1][2][3] | C₁₃H₇D₅O[4] |

| Molar Mass | 184.23 g/mol [2][3][5] | 189.26 g/mol [4][6] |

| Melting Point | 65-69 °C[2][3][7][8] | Data not readily available, but expected to be very similar to Diphenylmethanol. |

| Boiling Point | 297-298 °C[2][3][7][8] | Data not readily available, but expected to be very similar to Diphenylmethanol. |

| Appearance | White crystalline powder/solid[1][3][9] | Data not readily available, but expected to be a white solid. |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and chloroform.[1][9] | Expected to have similar solubility to Diphenylmethanol. |

Spectroscopic Differentiation

The presence of deuterium atoms in this compound results in distinct spectroscopic signatures, which are fundamental for its identification and quantification.

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) that is 5 mass units higher than that of Diphenylmethanol, corresponding to the five deuterium atoms. This clear mass shift allows for the unambiguous differentiation and simultaneous quantification of both compounds in a mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show a significant reduction in the integration of the aromatic region compared to Diphenylmethanol, as the signals corresponding to the five protons on one phenyl ring will be absent.

-

¹³C NMR: In the carbon-13 NMR spectrum, the carbons bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and a slight upfield shift.

Infrared (IR) Spectroscopy

The vibrational frequency of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. This results in a shift of the C-H stretching bands (typically ~3000 cm⁻¹) to a lower wavenumber (around 2200-2300 cm⁻¹) in the IR spectrum of this compound.

Chromatographic Behavior

Isotopic substitution can lead to slight differences in retention times in chromatographic separations, a phenomenon known as the chromatographic isotope effect.[11] In reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[12][13] This is attributed to the slightly lower hydrophobicity of C-D bonds compared to C-H bonds. The magnitude of this effect depends on the chromatographic conditions, including the stationary phase, mobile phase composition, and temperature.[12][14]

Metabolic Differences and the Kinetic Isotope Effect

The most significant chemical difference from a pharmacological perspective is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[15] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[15]

This has important implications for the metabolism of Diphenylmethanol:

-

Slower Metabolism: If the hydroxylation or other oxidative metabolism of the phenyl ring is a major metabolic pathway for Diphenylmethanol, the rate of metabolism of this compound will be reduced.

-

Increased Half-Life: A slower rate of metabolism can lead to a longer plasma half-life and increased systemic exposure of the compound.[16]

-

Altered Metabolite Profile: Blocking one metabolic pathway through deuteration can shunt the metabolism towards alternative pathways, potentially leading to a different metabolite profile and reducing the formation of toxic metabolites.[15]

Figure 1: Simplified metabolic pathways illustrating the kinetic isotope effect on Diphenylmethanol metabolism.

Experimental Protocols

Protocol: Quantification of Diphenylmethanol and this compound in Plasma using LC-MS/MS

This protocol outlines a method for the simultaneous quantification of Diphenylmethanol and this compound, where the latter often serves as an internal standard for the former.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (if Diphenylmethanol is the analyte, this compound is the standard, and vice-versa). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

- Diphenylmethanol: Q1: 185.1 -> Q3: 167.1 (Precursor -> Product ion for quantification).

- This compound: Q1: 190.1 -> Q3: 172.1 (Precursor -> Product ion for quantification).

3. Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the peak area ratio (Analyte Area / Internal Standard Area). c. Generate a calibration curve by plotting the peak area ratio against the concentration of calibration standards. d. Determine the concentration of the analyte in unknown samples from the calibration curve.

Figure 2: Experimental workflow for the LC-MS/MS quantification of Diphenylmethanol.

Conclusion

The substitution of hydrogen with deuterium in Diphenylmethanol to create this compound results in distinct and measurable differences in their chemical and physical properties. While some changes, like molecular weight, are straightforward, the most impactful difference is the kinetic isotope effect, which can significantly alter metabolic pathways.[15][17] These well-defined differences in mass, spectroscopic properties, and metabolic stability make deuterated compounds like this compound invaluable tools for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry. Their use as internal standards in mass spectrometry-based assays is a prime example of leveraging these unique properties for precise and accurate quantification.[18][19]

References

- 1. Diphenylmethanol - Sciencemadness Wiki [sciencemadness.org]

- 2. alignchemical.com [alignchemical.com]

- 3. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenyl((~2~H_5_)phenyl)methanol | C13H12O | CID 25240087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. ジフェニルメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. massbank.eu [massbank.eu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. medchemexpress.com [medchemexpress.com]

The Gold Standard: A Technical Guide to Deuterium Labeling in Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the utmost accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterium-labeled internal standards in ensuring the reliability and reproducibility of analytical data. From foundational principles to practical applications in drug development and clinical research, this document delves into the core concepts, experimental protocols, and best practices for leveraging these powerful tools.

Core Principles: The "Gold Standard" for Quantitative Bioanalysis

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry. Among these, deuterium-labeled standards are frequently employed due to their relative ease of synthesis and lower cost compared to other stable isotopes like ¹³C or ¹⁵N. The fundamental principle behind their use lies in the concept of isotope dilution mass spectrometry (IDMS).

In IDMS, a known quantity of the deuterium-labeled analogue of the analyte is introduced into the sample at the earliest possible stage of preparation. This "internal standard" is chemically identical to the analyte of interest but possesses a different mass due to the presence of deuterium atoms. Because the internal standard and the analyte behave in a nearly identical fashion during sample extraction, cleanup, and chromatographic separation, any sample loss or variability in ionization efficiency will affect both compounds equally. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved.

Key Advantages of Deuterium-Labeled Standards

The use of deuterium-labeled internal standards offers several significant advantages in quantitative analysis:

-

Correction for Matrix Effects : Biological matrices are inherently complex and can significantly suppress or enhance the ionization of an analyte, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, enabling reliable correction.[1]

-

Compensation for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterium-labeled internal standard, added at the beginning of the workflow, experiences the same losses as the analyte, thus correcting for this variability.

-

Improved Precision and Accuracy : By normalizing for variations in sample handling and instrument response, deuterium-labeled internal standards significantly improve the precision and accuracy of quantitative assays.[2][3]

-

Increased Throughput : The robustness of methods using deuterated internal standards can lead to reduced need for repeat analyses, thereby increasing sample throughput.

Potential Challenges and Considerations

While deuterium-labeled standards are powerful tools, it is crucial to be aware of potential challenges:

-

Isotopic Exchange (H/D Exchange) : Deuterium atoms located at chemically labile positions on a molecule can exchange with hydrogen atoms from the solvent or matrix.[4] This can be catalyzed by acidic or basic conditions and can compromise the accuracy of the assay.[4] It is therefore critical to select standards where the deuterium labels are on stable, non-exchangeable positions.[5]

-

Chromatographic Separation : In some cases, particularly in reversed-phase chromatography, a slight separation between the deuterated standard and the unlabeled analyte can occur.[5] If this separation leads to differential matrix effects, it can negatively impact accuracy.[6]

-

Isotopic Purity : The deuterated internal standard must have high isotopic purity and be free from contamination with the unlabeled analyte. Contamination can lead to an overestimation of the analyte's concentration.

-

Mass Difference : A sufficient mass difference (generally at least 3 atomic mass units) between the analyte and the internal standard is necessary to prevent mass spectral overlap.[6]

Data Presentation: Quantitative Comparison of Internal Standards

The following tables summarize key performance data from various studies, illustrating the impact of using deuterium-labeled internal standards on assay performance compared to structural analogs.

Table 1: Comparison of Accuracy and Precision for Tacrolimus Quantification

| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Deuterium-Labeled (TAC ¹³C,D₂) | 1.5 | 100.63 | <3.09 |

| 16 | 99.55 | <3.09 | |

| Structural Analog (Ascomycin) | 1.5 | 101.71 | <3.63 |

| 16 | 97.35 | <3.63 |

Data adapted from a study on tacrolimus determination in human whole blood. The deuterium-labeled internal standard provided slightly better accuracy and precision.[3]

Table 2: Comparison of Matrix Effects and Recovery for Tacrolimus Quantification

| Parameter | Analyte (Tacrolimus) | Deuterium-Labeled IS (TAC ¹³C,D₂) | Structural Analog IS (Ascomycin) |

| Matrix Effect (%) | -16.04 to -29.07 | -16.64 | -28.41 |

| Absolute Recovery (%) | 74.89 to 76.36 | 78.37 | 75.66 |

| Process Efficiency (%) | 53.12 to 64.11 | 65.35 | 54.18 |

Data adapted from the same tacrolimus study, demonstrating that the deuterium-labeled IS more closely mimicked the analyte's behavior in terms of matrix effects and overall process efficiency.[3]

Table 3: Performance Comparison for Everolimus Quantification

| Internal Standard Type | LLOQ (ng/mL) | Analytical Recovery (%) | Total Coefficient of Variation (%) |

| Deuterium-Labeled (Everolimus-d4) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |

| Structural Analog (32-desmethoxyrapamycin) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |

A study on everolimus quantification found that both the deuterium-labeled and structural analog internal standards showed acceptable performance, though the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of deuterium-labeled internal standards.

Protocol for Quantification of Tamoxifen and its Metabolites in Human Plasma

This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of tamoxifen and its major metabolites.[1]

1. Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of an internal standard working solution containing tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5.[1]

-

Vortex mix for 30 seconds.[1]

-

Add 300 µL of acetonitrile to precipitate proteins.[1]

-

Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in 100 µL of the mobile phase.[1]

2. LC-MS/MS Analysis:

-

LC System: Waters ACQUITY UPLC[1]

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]

-

Mobile Phase A: 0.1% formic acid in water[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile[1]

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.[1]

-

Flow Rate: 0.4 mL/min[1]

-

Injection Volume: 5 µL[1]

-

MS System: Waters Xevo TQ-S triple quadrupole mass spectrometer[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1]

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.[1]

Protocol for Assessing Metabolic Stability in Liver Microsomes

This protocol is used to evaluate the stability of a deuterated internal standard in the presence of metabolizing enzymes.

1. Materials:

-

Pooled human liver microsomes[8]

-

100 mM Phosphate buffer (pH 7.4)[8]

-

NADPH regenerating system (e.g., NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

-

Test compound (deuterated internal standard) stock solution

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)[9]

-

Acetonitrile with an appropriate internal standard for analysis[8]

-

Incubator (37°C)[8]

-

LC-MS/MS system[8]

2. Procedure:

-

Prepare a working solution of the test compound in the phosphate buffer.

-

In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.[8]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[8] For negative controls, add buffer instead of the NADPH system.[8]

-

Incubate at 37°C with shaking.[8]

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of cold acetonitrile containing the analytical internal standard.[8]

-

Centrifuge the plate to pellet the precipitated proteins.[8]

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining amount of the test compound at each time point.[8]

3. Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (Cl_int) = (0.693 / t₁/₂) / (microsomal protein concentration).

Bioanalytical Method Validation Protocol (Based on ICH M10)

A full validation of a bioanalytical method using a deuterium-labeled internal standard should be conducted to ensure its reliability.[10]

1. Selectivity and Specificity:

-

Analyze at least six different blank matrix lots to ensure no interference at the retention times of the analyte and the internal standard.

-

The response of interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

2. Calibration Curve:

-

Prepare a blank sample, a zero sample (matrix with internal standard), and at least six non-zero calibration standards in the same biological matrix as the study samples.

-

The calibration range should cover the expected concentrations in the study samples.

3. Accuracy and Precision:

-

Determine intra-day and inter-day accuracy and precision using quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

-

The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV or %RSD) should not exceed 15% (20% at LLOQ).

4. Matrix Effect:

-

Evaluate the matrix effect using at least six different lots of the biological matrix.

-

The precision of the internal standard-normalized matrix factor should be ≤15%.

5. Recovery:

-

Determine the extraction recovery of the analyte and the internal standard by comparing the response of extracted samples to that of unextracted (post-spiked) samples.

6. Stability:

-

Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of deuterium-labeled standards in mass spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mttlab.eu [mttlab.eu]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. mercell.com [mercell.com]

- 10. database.ich.org [database.ich.org]

The Role of Deuterated Compounds in Pharmacokinetic Studies: A Technical Guide Featuring Diphenylmethanol-d5 and a Modafinil Case Study

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of deuterated compounds, specifically focusing on Diphenylmethanol-d5, in the field of pharmacokinetics. While direct applications of this compound in pharmacokinetic literature are sparse, this guide will elucidate its theoretical importance and provide a practical, in-depth case study on the structurally related and widely documented compound, Modafinil-d5. This will serve as a comprehensive blueprint for understanding the application of deuterated internal standards in bioanalytical method development and validation for pharmacokinetic studies.

The Foundational Role of Deuterated Compounds in Pharmacokinetics

Deuterated compounds are powerful tools in drug discovery and development, primarily utilized to enhance the precision and accuracy of pharmacokinetic (PK) studies.[1] In these studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, isotopically labeled compounds serve two main purposes: as internal standards for bioanalysis and as tracers to investigate metabolic pathways.[1][2]

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) results in a molecule with nearly identical chemical and physical properties to the parent drug but with a distinct, higher mass.[1] This subtle yet significant difference is the cornerstone of its utility in modern bioanalytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Advantages of Deuterated Internal Standards:

-

Co-elution with Analyte: Due to their similar physicochemical properties, deuterated internal standards co-elute with the unlabeled analyte during chromatographic separation.

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. As the deuterated internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.

-

Compensation for Sample Preparation Variability: Any loss of analyte during sample extraction and processing steps will be mirrored by a proportional loss of the deuterated internal standard, thus normalizing the final measurement.

This compound: A Potential Tool in Pharmacokinetics

Diphenylmethanol, also known as benzhydrol, is a secondary alcohol that can be a metabolite of various pharmaceutical compounds. Its deuterated form, this compound (or Benzhydrol-d5), is commercially available and holds potential as an internal standard for the quantification of either Diphenylmethanol as a metabolite or for other structurally similar drugs. While specific published pharmacokinetic studies detailing the use of this compound are not readily found, its application would follow the established principles of isotope dilution mass spectrometry.

Case Study: Modafinil and the Use of Modafinil-d5 in a Pharmacokinetic Study

To illustrate the practical application of a deuterated internal standard in a pharmacokinetic study, we will examine the bioanalysis of modafinil using Modafinil-d5. Modafinil is a wakefulness-promoting agent, and accurate measurement of its concentration in biological fluids is essential for understanding its pharmacokinetic profile.

Experimental Protocol: Quantification of Modafinil in Human Plasma

The following is a representative experimental protocol for the quantification of modafinil in human plasma using LC-MS/MS with Modafinil-d5 as an internal standard.

3.1.1. Materials and Reagents

-

Modafinil reference standard

-

Modafinil-d5 (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Water (deionized)

3.1.2. Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 50 µL of Modafinil-d5 working solution (e.g., 20 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

A summary of typical LC-MS/MS conditions for the analysis of modafinil is presented in the table below.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile, methanol, and 0.1% formic acid in water (e.g., 25:60:15 v/v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Modafinil: m/z 274.2 → 167.0; Modafinil-d5: m/z 279.1 → 172.2 |

Data Presentation: Method Validation and Pharmacokinetic Parameters

The following tables summarize the quantitative data from a validated bioanalytical method for modafinil and representative pharmacokinetic parameters from a study in healthy rabbits.

Table 1: Bioanalytical Method Validation Parameters for Modafinil in Human Plasma

| Parameter | Result |

| Linearity Range | 2.0 - 600.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |

| Intra-batch Precision (%CV) | 1.54 - 7.18% |

| Inter-batch Precision (%CV) | 1.82 - 6.25% |

| Intra-batch Accuracy (% Nominal) | 98.56 - 102.80% |

| Inter-batch Accuracy (% Nominal) | 97.62 - 102.76% |

Data adapted from a representative study.[3]

Table 2: Pharmacokinetic Parameters of Modafinil in Healthy Rabbits Following a Single Oral Dose

| Parameter | Mean Value |

| Tmax (h) | 3.83 |

| Cmax (ng/mL) | 677.67 |

| AUC0-t (ngh/mL) | 6306 |

| AUC0-∞ (ngh/mL) | 6471 |

Data adapted from a representative study.[3]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating experimental processes and biological pathways. The following are Graphviz (DOT language) representations of a typical bioanalytical workflow and the metabolic pathway of modafinil.

Bioanalytical Workflow

Caption: Bioanalytical workflow for the quantification of modafinil in plasma.

Metabolic Pathway of Modafinil

Caption: Major metabolic pathways of modafinil.

Conclusion

The use of deuterated compounds as internal standards is a cornerstone of modern bioanalytical chemistry, enabling the accurate and precise quantification of drugs and their metabolites in complex biological matrices. While the specific application of this compound in pharmacokinetic studies is not extensively documented in scientific literature, the principles of its use are well-established and are critical for robust drug development. The case study of modafinil and its deuterated analog, Modafinil-d5, provides a clear and detailed example of the methodology, from sample preparation to data analysis. This guide serves as a fundamental resource for researchers and scientists in designing and implementing rigorous bioanalytical methods for pharmacokinetic evaluations, ultimately contributing to the development of safer and more effective medicines.

References

Methodological & Application

Application Note: Quantitative Analysis of Diphenylmethanol in Human Plasma by LC-MS/MS Using Diphenylmethanol-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diphenylmethanol in human plasma. Diphenylmethanol-d5, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample processing. The described method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This method is suitable for use in preclinical and clinical studies requiring the accurate measurement of Diphenylmethanol concentrations in a biological matrix.

Introduction

Diphenylmethanol, also known as benzhydrol, is a secondary alcohol that serves as a precursor and metabolite for various compounds of pharmaceutical interest. Accurate quantification of Diphenylmethanol in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] The near-identical physicochemical properties of the analyte and its deuterated internal standard ensure they behave similarly during sample preparation and ionization, thus compensating for potential variations and enhancing the reliability of the results.[2]

Experimental Protocols

Materials and Reagents

-

Diphenylmethanol (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (K2-EDTA)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Diphenylmethanol and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-